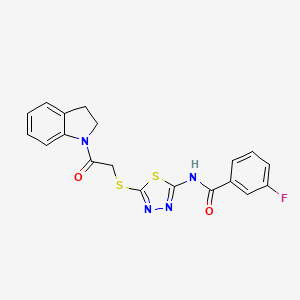
3-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15FN4O2S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential biological activities attributed to its unique chemical structure. This compound integrates a fluorobenzamide moiety with a thiadiazole ring and an indole derivative, suggesting diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis, and related studies.
Chemical Structure and Properties
The molecular formula for this compound is C26H22FN5O2S, with a molecular weight of 487.6 g/mol. The compound features several functional groups that contribute to its biological activity, particularly the indole derivative known for its anticancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Indolin Intermediate : Indoline reacts with an acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.
- Synthesis of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
- Coupling Reaction : The indolin intermediate is coupled with the thiadiazole derivative using coupling reagents like EDCI in the presence of a base such as triethylamine .
Anticancer Properties
Several studies have explored the anticancer activity of compounds related to thiadiazoles. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various human cancer cell lines:
These findings indicate that certain thiadiazole derivatives are significantly more potent than Sorafenib, a well-known anticancer drug.
While specific data on the mechanism of action for this compound is limited, related compounds have shown mechanisms such as:
- Induction of apoptotic cell death.
- Inhibition of cell cycle progression at the sub-G1 phase.
These mechanisms have been confirmed through flow cytometry analysis and in silico docking studies that suggest binding to active sites of key proteins involved in cancer proliferation .
Related Studies and Findings
Research on similar compounds has highlighted a range of biological activities attributed to thiadiazole derivatives:
- Antimicrobial Activity : Compounds containing thiadiazole rings have shown antibacterial properties by inhibiting essential bacterial enzymes or disrupting cell membranes .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
A review article summarized various studies on the biological activities of thiadiazole derivatives, emphasizing their potential in treating cancer and other diseases due to their diverse mechanisms of action and structural versatility .
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c20-14-6-3-5-13(10-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-9-8-12-4-1-2-7-15(12)24/h1-7,10H,8-9,11H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSHMAFEBXPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














